molecular formula C17H27NO6 B5084985 N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No. B5084985
M. Wt: 341.4 g/mol
InChI Key: AQHLEGRQBHFFSR-UHFFFAOYSA-N
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Description

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known by its brand name, Duloxetine, which is used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the inhibition of the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of gene expression, and the modulation of immune function. It has also been shown to have a positive effect on neuroplasticity, which is the brain's ability to adapt and change in response to environmental stimuli.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to modulate a number of biochemical and physiological processes. However, it also has some limitations, such as its potential for off-target effects and its limited efficacy in some patient populations.

Future Directions

There are a number of future directions for research on N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, including the investigation of its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. In addition, further research is needed to determine the optimal dosing and duration of treatment for different patient populations, as well as the potential for combination therapy with other medications. Finally, there is a need for continued research into the biochemical and physiological effects of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, in order to better understand its mechanism of action and potential for therapeutic use.

Synthesis Methods

The synthesis of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the reaction of 2-chloro-N-methyl-3-(2,6-xylyloxy)propan-1-amine with ethylene glycol in the presence of a base to form the intermediate, N-methyl-3-(2,6-xylyloxy)propan-1-amine ethylene glycol ketal. The ketal is then reacted with oxalic acid to form the final product, N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.

Scientific Research Applications

N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively studied for its therapeutic effects in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as improving pain management in patients with neuropathic pain. In addition, it has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder.

properties

IUPAC Name

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-8-9-17-10-11-18-15-13(3)6-5-7-14(15)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHLEGRQBHFFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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